molecular formula C9H10FN3OS B2657754 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 116850-73-8

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2657754
CAS No.: 116850-73-8
M. Wt: 227.26
InChI Key: QUNMAWSUCYXCMT-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide is a synthetic organic compound with the molecular formula C9H10FN3OS and a molecular weight of 227.26 g/mol . It belongs to the class of hydrazinecarbothioamides (thiosemicarbazides), a group of nitrogen-sulfur containing compounds known for their significant potential in various areas of scientific research . Substances containing the hydrazinecarbothioamide group frequently exhibit high biological activity and are of interest due to their use as a key pharmacophore . This structural motif is known to give compounds the ability to suppress the development of various infectious and parasitic agents, as well as to demonstrate notable antitumor properties . The incorporation of the 2-fluorobenzoyl moiety may influence the compound's electronic properties and its interaction with biological targets. As a thiosemicarbazide derivative, this compound is a subject of interest in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic systems and the investigation of new bioactive molecules . The compound should be handled as a potential irritant, as indicated by its GHS07 hazard pictogram . This product is provided for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheet and adhere to all applicable government regulations for the safe handling and use of this chemical .

Properties

IUPAC Name

1-[(2-fluorobenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNMAWSUCYXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Dissolution: Dissolve 2-fluorobenzoyl chloride in an appropriate solvent such as chloroform.

    Addition: Add N-methylhydrazinecarbothioamide to the solution.

    Reaction: Allow the reaction to proceed at a controlled temperature, typically around room temperature, for several hours.

    Isolation: Isolate the product by filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzoyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research indicates that 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide exhibits promising antitumor properties. Thiosemicarbazides are known for their ability to inhibit various enzymes and display cytotoxic effects against cancer cells. Preliminary studies suggest that this compound may significantly affect certain cancer cell lines, although further investigations are necessary to fully elucidate its pharmacological profile .

Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various pathogens. Its mechanism may involve enzyme inhibition or disruption of cellular processes in microbes, making it a candidate for further exploration in antibiotic development.

Sensor Technology

Metal Ion Detection
A notable application of this compound is as a fluorescent chemosensor for detecting metal ions, particularly nickel (Ni(II)). Studies demonstrate that the compound can form complexes with metal ions, leading to significant fluorescence changes that facilitate detection at micromolar concentrations. This property is valuable for environmental monitoring and biological imaging applications .

Biological Interaction Studies

Enzyme Inhibition Studies
Interaction studies involving this compound have focused on its binding affinity with various biological targets, including enzymes such as acetylcholinesterase. These studies help delineate its mechanism of action and potential therapeutic uses, particularly in neurodegenerative diseases where enzyme inhibition is beneficial .

Coordination Chemistry
The coordination chemistry of this compound with metal ions has been explored to understand its potential applications in catalysis and sensor technology. The unique fluorinated benzoyl moiety enhances the compound's ability to interact with metal ions, which is crucial for developing advanced sensors .

Case Studies

Application Area Findings References
Antitumor ActivityExhibits significant cytotoxicity against cancer cell lines,
Antimicrobial ActivityPotential against various pathogens; mechanism involves enzyme inhibition,
Metal Ion DetectionEffective fluorescent chemosensor for Ni(II) detection ,
Enzyme InhibitionInhibits acetylcholinesterase; potential for treating neurodegenerative diseases ,

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The hydrazinecarbothioamide backbone may also play a role in modulating the compound’s activity by interacting with cellular pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • N-methyl substitution in the target compound may reduce intermolecular hydrogen bonding, altering solubility compared to N-phenyl analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Solubility Trends
This compound* C₉H₉FN₃OS 241.25 g/mol 2-Fluorobenzoyl, N-methyl Moderate in polar solvents
N1-(2-Chlorophenyl)-2-(2-chlorobenzoyl)-hydrazinecarbothioamide C₁₄H₁₁Cl₂N₃OS 340.23 g/mol 2-Chlorobenzoyl, N-(2-Cl-Ph) Low (high lipophilicity)
(E)-2-(4-Benzyloxy-2-hydroxybenzylidene)-N-phenyl analog C₂₁H₁₇N₃O₂S 375.44 g/mol Benzyloxy, hydroxy, N-phenyl Poor in water
2-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-N-methyl analog C₉H₈Br₂N₃OS 382.06 g/mol 3,5-Dibromo-2-hydroxy, N-methyl Low (high halogen content)

*Molecular weight calculated based on structural analogy to .

Key Observations :

  • Fluorinated derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to chlorinated or brominated analogs due to fluorine’s electronegativity and reduced hydrophobicity .
  • N-methyl substitution decreases crystallinity compared to N-phenyl derivatives, as seen in crystallographic studies of related compounds (e.g., ).

Cytotoxicity and Anticancer Potential

  • N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide (): Exhibited IC₅₀ values of 8.2–12.4 µM against MCF-7 and HepG2 cancer cells, attributed to its ability to chelate transition metals and disrupt redox homeostasis .
  • 2-(2-Aminobenzoyl)-N-ethylhydrazinecarbothioamide (): Demonstrated moderate cytotoxicity (IC₅₀ = 18.7 µM) via DNA intercalation and topoisomerase inhibition .
  • Target Compound: While direct data are unavailable, the 2-fluorobenzoyl group may enhance cellular uptake and bioavailability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., ).

Metal Complexation

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Served as an N,O-bidentate ligand for C–H functionalization catalysis.
  • N-(2-isonicotinoylhydrazine-carbonothioyl) benzamide (): Formed stable Co(III) complexes with distorted octahedral geometries, highlighting the role of substituents in tuning metal-binding modes .

Biological Activity

2-(2-Fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with N-methylhydrazinecarbothioamide. The compound can be characterized using various spectral methods, including NMR and FTIR, which confirm the formation of the desired hydrazinecarbothioamide structure.

Acetylcholinesterase Inhibition

One of the primary biological activities studied for this compound is its acetylcholinesterase (AChE) inhibitory activity . AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

  • In Vitro Studies : Research indicates that derivatives containing hydrazinecarbothioamide groups exhibit significant AChE inhibition. For instance, a related compound demonstrated up to 69.92% inhibition at a concentration of 0.0245 mg/mL, suggesting that structural modifications can enhance biological activity .

Antitumor Activity

The antiproliferative effects of this compound have also been explored:

  • Cell Lines Tested : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways .

Antimicrobial Properties

Additionally, compounds with similar structures have been evaluated for antimicrobial activity:

  • Activity Spectrum : The hydrazinecarbothioamide derivatives show varying levels of activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives inhibited growth effectively against Staphylococcus aureus and Enterococcus faecium, highlighting their potential as antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : Molecular docking studies suggest that the compound interacts with specific active sites on target enzymes like AChE, leading to inhibition. The presence of the fluorobenzoyl group is critical for enhancing binding affinity .
  • Signal Pathway Modulation : In cancer cells, this compound may alter signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway, thereby promoting apoptosis .

Case Studies

Several case studies have highlighted the efficacy of hydrazinecarbothioamide derivatives:

  • Study on AChE Inhibition : A study involving a series of synthesized derivatives demonstrated that modifications to the hydrazinecarbothioamide moiety significantly affected AChE inhibition rates, with some compounds showing promising results for further development as therapeutic agents against neurodegenerative diseases .
  • Antitumor Efficacy : Research on antiproliferative activity revealed that specific substitutions on the hydrazinecarbothioamide scaffold could enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for 2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide?

The compound is typically synthesized via a two-step process:

Acylation : Reacting methylhydrazinecarbothioamide with 2-fluorobenzoyl chloride in an aprotic solvent (e.g., dry THF) under nitrogen.

Cyclization/Purification : The intermediate is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallized in ethanol .
Key Considerations : Use stoichiometric control to minimize byproducts (e.g., disubstituted derivatives). Monitor reaction progress via TLC (Rf ~0.7 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • IR Spectroscopy :
    • C=O stretch : ~1654 cm⁻¹ (amide I band) .
    • C=S stretch : ~1211 cm⁻¹ .
    • NH stretches : 3174–3228 cm⁻¹ (amide and thioamide NH) .
  • ¹H NMR :
    • Fluorobenzoyl protons: δ 7.2–8.1 ppm (multiplet, aromatic).
    • Methyl group (N-CH₃): δ 3.1–3.3 ppm (singlet) .
      Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., trypsin inhibition with BAPNA substrate).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    Note : Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) optimize its bioactivity?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties (HOMO-LUMO gaps, charge distribution) and predict reactivity .
  • Docking Studies : Dock into target proteins (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina. Focus on hydrogen bonding (C=O, NH groups) and hydrophobic interactions with fluorobenzoyl moieties .
    Interpretation : Compare docking scores with known inhibitors (e.g., erlotinib) to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration).
  • Compound Integrity : Verify purity via HPLC (>95%) and characterize degradation products (e.g., hydrolysis of thioamide group in aqueous media) .
  • Metabolic Stability : Perform microsomal stability assays to assess in vivo relevance .

Q. How are metal complexes of this compound synthesized, and what are their applications?

  • Synthesis : React with transition metals (e.g., Cu(II), Ni(II)) in ethanol at 60°C. Monitor complexation via UV-Vis (λmax shifts) .
  • Applications :
    • Catalysis : Evaluate oxidation of alcohols using TEMPO/air systems.
    • Anticancer Activity : Test DNA binding via ethidium bromide displacement assays .
      Characterization : Use single-crystal XRD (SHELX suite) to determine coordination geometry .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Challenges : Poor crystal quality due to flexible hydrazine backbone.
  • Solutions : Optimize crystallization using slow vapor diffusion (e.g., methanol/dichloromethane). Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL .
    Key Metrics : R-factor <0.05, data-to-parameter ratio >15 .

Methodological Resources

  • Synthesis : Refer to protocols for analogous hydrazinecarbothioamides .
  • Crystallography : SHELX software for structure refinement .
  • Computational Tools : Gaussian09 for DFT, AutoDock Vina for docking .

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